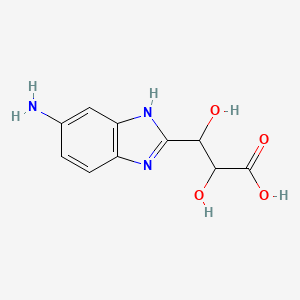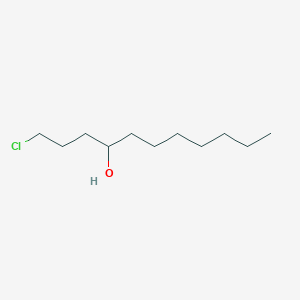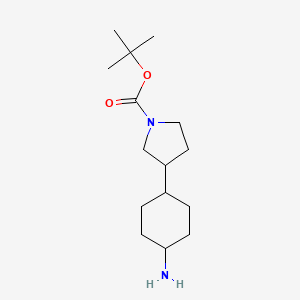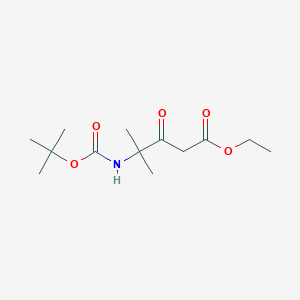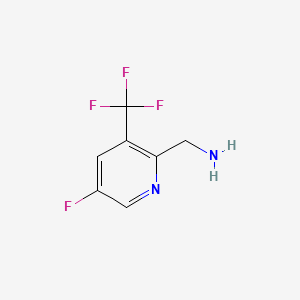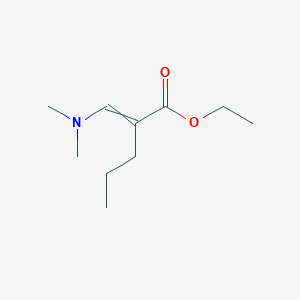
Ethyl 2-(dimethylaminomethylidene)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethylaminomethylidene)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Preparation Methods
The synthesis of ethyl 2-(dimethylaminomethylidene)pentanoate typically involves the reaction of an acid with an alcohol. For example, esters like ethyl acetate are formed when acetic acid reacts with ethanol . The specific synthetic route for this compound would involve the appropriate acid and alcohol under controlled conditions to yield the desired ester.
Chemical Reactions Analysis
Esters, including ethyl 2-(dimethylaminomethylidene)pentanoate, undergo various chemical reactions such as hydrolysis, transesterification, and reduction. Common reagents used in these reactions include acids, bases, and reducing agents. For instance, hydrolysis of esters in the presence of an acid or base yields the corresponding carboxylic acid and alcohol . Transesterification involves the exchange of the alkoxy group of an ester with another alcohol, while reduction can convert esters to alcohols.
Scientific Research Applications
Ethyl 2-(dimethylaminomethylidene)pentanoate has potential applications in chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, esters are often explored for their potential therapeutic properties. For instance, esters are used in drug delivery systems due to their ability to form micelles and encapsulate drugs . In industry, esters are used as solvents, plasticizers, and flavoring agents .
Mechanism of Action
The mechanism of action of ethyl 2-(dimethylaminomethylidene)pentanoate would depend on its specific application. In drug delivery, for example, esters can enhance the solubility and bioavailability of drugs. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the ester is used .
Comparison with Similar Compounds
Ethyl 2-(dimethylaminomethylidene)pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl benzoate. These esters share similar structural features but differ in their specific alkyl and acyl groups
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(dimethylaminomethylidene)pentanoate |
InChI |
InChI=1S/C10H19NO2/c1-5-7-9(8-11(3)4)10(12)13-6-2/h8H,5-7H2,1-4H3 |
InChI Key |
JXFSMNMTMJRABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CN(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
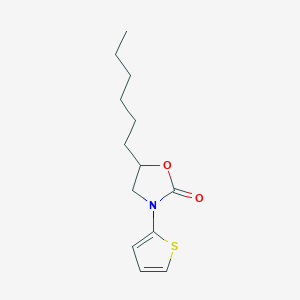
![2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
